molecular formula C16H26N2O2S B5205329 Methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate

Methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate

Cat. No.: B5205329
M. Wt: 310.5 g/mol
InChI Key: BDAQSCDGSFFHTI-UHFFFAOYSA-N
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Description

Methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate is a synthetic organic compound that features an adamantyl group, which is known for its stability and unique structural properties. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.

    Thioamide Formation: The ethylcarbamothioylamino group is synthesized by reacting an appropriate amine with carbon disulfide and an alkyl halide.

    Esterification: The final step involves the esterification of the intermediate with methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The adamantyl group can participate in substitution reactions, potentially introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Functionalized adamantyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, possibly in the treatment of diseases where adamantyl derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate would depend on its specific biological target. Generally, adamantyl derivatives are known to interact with cellular membranes, enzymes, or receptors, potentially disrupting normal cellular functions or inhibiting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral and antiparkinsonian effects.

    Rimantadine: Another antiviral compound with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

Methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate is unique due to its specific functional groups and potential for diverse chemical reactions. Its combination of an adamantyl group with a thioamide and ester functionality may confer unique biological activities and chemical properties not seen in other similar compounds.

Properties

IUPAC Name

methyl 2-(1-adamantyl)-2-(ethylcarbamothioylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-3-17-15(21)18-13(14(19)20-2)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,3-9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAQSCDGSFFHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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